molecular formula C20H21FN2O3 B5105957 3-[(4-fluorobenzyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione

3-[(4-fluorobenzyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B5105957
M. Wt: 356.4 g/mol
InChI Key: FTPVGHYTNCPFDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-fluorobenzyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinediones. It is commonly referred to as FUB-PB-22. This compound has gained significant attention in the scientific community due to its potential applications in research.

Mechanism of Action

FUB-PB-22 activates the CB1 and CB2 receptors in the brain, which leads to the release of neurotransmitters such as dopamine and serotonin. This activation results in various physiological effects such as pain relief, anti-inflammatory effects, and relaxation.
Biochemical and Physiological Effects:
FUB-PB-22 has been shown to have several biochemical and physiological effects. It has been found to have analgesic properties and can reduce pain in animal models. It also has anti-inflammatory effects and can reduce inflammation in the body. Additionally, FUB-PB-22 has been shown to have anxiolytic effects and can reduce anxiety in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of FUB-PB-22 is its potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal compound for studying the effects of cannabinoid receptor activation on various physiological processes. However, one of the limitations of FUB-PB-22 is its potential for abuse and misuse. Therefore, it is important to handle this compound with caution and follow proper safety protocols.

Future Directions

There are several future directions for research involving FUB-PB-22. One area of interest is the development of new and more potent cannabinoid receptor agonists. Another area of interest is the study of the long-term effects of FUB-PB-22 on the brain and body. Additionally, FUB-PB-22 could be used to study the effects of cannabinoid receptor activation on various disease states such as cancer and neurodegenerative disorders.
In conclusion, FUB-PB-22 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It has been shown to have several biochemical and physiological effects and has been used extensively to study the effects of cannabinoid receptor activation on various physiological processes. However, it is important to handle this compound with caution and follow proper safety protocols due to its potential for abuse and misuse. There are several future directions for research involving FUB-PB-22, including the development of new and more potent cannabinoid receptor agonists and the study of its long-term effects on the brain and body.

Synthesis Methods

The synthesis of FUB-PB-22 involves the reaction of 4-propoxybenzaldehyde with 3-(4-fluorobenzylamino)pyrrolidine-2,5-dione in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Scientific Research Applications

FUB-PB-22 has been used extensively in scientific research as a cannabinoid receptor agonist. It binds to the CB1 and CB2 receptors in the brain, which are responsible for regulating various physiological processes. This compound has been used to study the effects of cannabinoid receptor activation on pain, inflammation, and anxiety.

properties

IUPAC Name

3-[(4-fluorophenyl)methylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-2-11-26-17-9-7-16(8-10-17)23-19(24)12-18(20(23)25)22-13-14-3-5-15(21)6-4-14/h3-10,18,22H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPVGHYTNCPFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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